N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide
Description
N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide is a benzothiazole-derived compound featuring a methanesulfonyl group at the 6-position of the benzothiazole ring and a 3,4-dimethylbenzamide moiety at the 2-position. This structural framework is associated with diverse biological activities, particularly in neurodegenerative disease research.
Properties
IUPAC Name |
3,4-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-10-4-5-12(8-11(10)2)16(20)19-17-18-14-7-6-13(24(3,21)22)9-15(14)23-17/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBIMXGXVSPHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665407 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide typically involves a multi-step process:
Formation of Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core, which is achieved by the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the benzothiazole intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Dimethyl-benzamide: The final step involves the coupling of the methanesulfonyl-benzothiazole intermediate with 3,4-dimethyl-benzoyl chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydride in organic solvents.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease.
Pathways Involved: The inhibition of acetylcholinesterase leads to enhanced cholinergic neurotransmission, which helps in improving cognitive functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide with key analogs, focusing on structural features, biological activities, and pharmacological profiles.
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Structural Differences and Implications
Activity Profiles :
- Compound 12 () demonstrates balanced multifunctionality (AChE inhibition, Aβ aggregation suppression, neuroprotection), attributed to its hybrid benzothiazole-piperazine design. The target compound lacks the piperazine moiety, which may limit its copper-chelating and multi-target capabilities .
- The oxadiazole-containing compound () diverges functionally, with its N,O-bidentate group favoring catalytic applications over direct neuroactivity .
Toxicity and Selectivity :
- Compound 12 exhibits low cytotoxicity in neuronal cells and selectivity for AChE over butyrylcholinesterase (BuChE), a critical feature for reducing side effects in AD therapy. The target compound’s selectivity profile remains uncharacterized but may benefit from the methanesulfonyl group’s polarity .
Biological Activity
N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its neuroprotective and anticancer properties. This article delves into its biological activity, synthesis, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of this compound includes a benzothiazole moiety and a methanesulfonyl group, which are crucial for its biological functions. The compound's formula consists of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, contributing to its solubility and reactivity.
Neuroprotective Properties
Research indicates that this compound exhibits promising neuroprotective effects. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with the breakdown of acetylcholine in the brain. This inhibition can potentially enhance cognitive function by increasing acetylcholine levels, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s disease .
Mechanism of Action:
- Acetylcholinesterase Inhibition: The compound binds effectively to AChE, preventing the degradation of acetylcholine.
- Amyloid-beta Interaction: It also interacts with amyloid-beta peptides, which are implicated in Alzheimer's pathology .
Anticancer Activity
This compound has demonstrated anticancer properties through various mechanisms:
- Enzyme Inhibition: The compound inhibits specific enzymes critical for cancer cell survival and proliferation .
- Cellular Pathway Interaction: Benzothiazole derivatives have been shown to affect cellular pathways related to cancer growth and bacterial resistance .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of this compound compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dimethyl substitutions on benzamide | Neuroprotective, anticancer |
| N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide | Lacks dimethyl substitutions | Similar AChE inhibition |
| N-(4,6-dimethyl-benzothiazol-2-yl)-3,4-dimethoxybenzamide | Dimethoxy substitution on benzamide | Anticancer and antimicrobial |
This comparison highlights how the specific functional groups in this compound enhance its biological activity compared to simpler analogs.
Research Findings and Case Studies
- Neuroprotective Studies:
- Anticancer Studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
